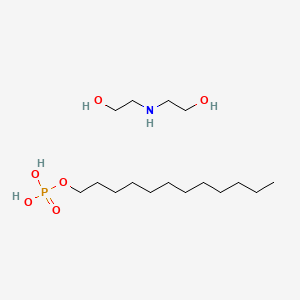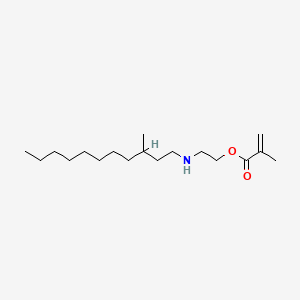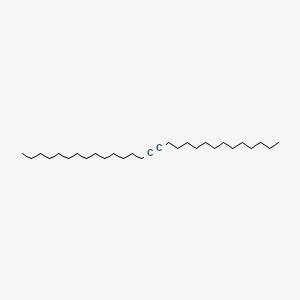
14-Nonacosyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Nonacosyne is a long-chain alkyne with the molecular formula C29H56
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 14-Nonacosyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds to form new alkynes. Catalysts such as molybdenum or tungsten are often used.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be used to synthesize this compound.
Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides under basic conditions to form alkynes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 14-Nonacosyne undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Hydrogenation of this compound can produce alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) are commonly used oxidizing agents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of light or heat.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Haloalkynes.
Applications De Recherche Scientifique
14-Nonacosyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 14-Nonacosyne involves its interaction with various molecular targets and pathways. The triple bond in the alkyne group is highly reactive, allowing it to participate in a variety of chemical reactions. This reactivity is harnessed in synthetic chemistry to create complex molecules. In biological systems, its derivatives may interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Nonacosane: A saturated hydrocarbon with the formula C29H60.
Nonacosene: An unsaturated hydrocarbon with one double bond.
Other Long-Chain Alkynes: Compounds with similar structures but different chain lengths or positions of the triple bond.
Uniqueness: 14-Nonacosyne is unique due to its specific chain length and the position of the triple bond, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
68516-35-8 |
|---|---|
Formule moléculaire |
C29H56 |
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
nonacos-14-yne |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
Clé InChI |
JYLPUGDQADDKAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC#CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



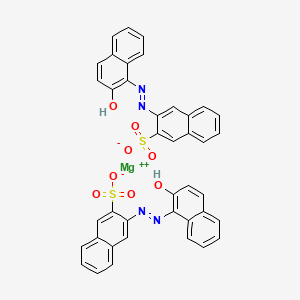


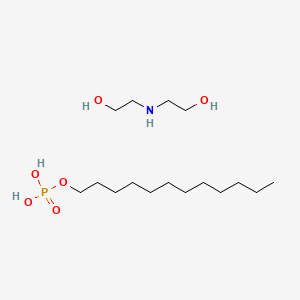


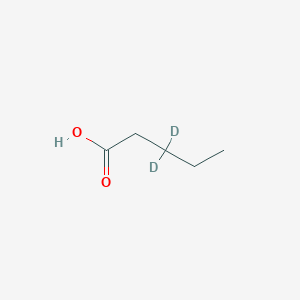
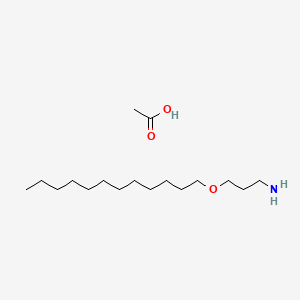
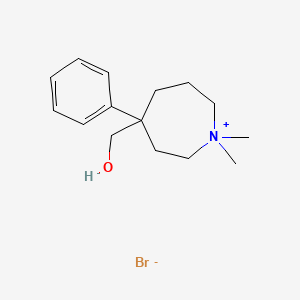
![2,2'-[[3-Methyl-4-[(6-nitrobenzothiazol-2-YL)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13772086.png)

